Enantiomeric Purity at the C-4 Chiral Center
The (4R)-lactol target compound is synthesized from (R)-4-phenyl-2-chromanone-6-carboxylic acid, a precursor that is obtained with an enantiomeric excess of >95% after initial diastereomeric salt formation and can be enriched to >99% ee upon a single recrystallization [1]. This compares fundamentally to the racemic mixture of the acid or its racemic 2-oxo methyl ester (CAS 380636-42-0), which by definition has 0% ee. While the target compound is a lactol and exists as a mixture of C-2 epimers, the critical C-4 stereogenic center is configurationally stable and is transferred with high fidelity [1]. This ensures that the final active metabolite, (R)-5-hydroxymethyl tolterodine, is produced as the desired single enantiomer without the need for late-stage chiral resolution.
| Evidence Dimension | Enantiomeric excess (ee) of the key C-4 stereogenic center |
|---|---|
| Target Compound Data | >99% ee (inferred from the (R)-4-phenyl-2-chromanone-6-carboxylic acid precursor) |
| Comparator Or Baseline | Racemic 4-phenylchroman-6-carboxylate: 0% ee |
| Quantified Difference | ~99% ee advantage for the (4R)-configured precursor |
| Conditions | Chiral HPLC on Chiralpak AD column; n-heptane/ethanol/trifluoroacetic acid (92.5/7.5/0.1% v/v) [1] |
Why This Matters
A chiral intermediate with >99% ee avoids the need for downstream chiral separation, significantly reducing cost and increasing overall synthetic yield for the final active enantiomer.
- [1] Meese, C. (2009). Chiral intermediate, process for producing the same and its use in the manufacture of tolterodine, fesoterodine, or the active metabolite thereof. U.S. Patent Application Publication No. US 2009/0192224 A1. View Source
